6-((2,4-Dichlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2,4-Dichlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a purine base, which is a fundamental component of nucleic acids, making it significant in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2,4-Dichlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with a purine derivative under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-((2,4-Dichlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted purine derivatives.
Scientific Research Applications
6-((2,4-Dichlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-((2,4-Dichlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorobenzyl)thio]quinazolin-4(3H)-one
- 2-[(2,4-Dichlorobenzyl)thio]-4,6-dimethylpyrimidine
- 3-[(2,4-Dichlorobenzyl)thio]-1,6-dimethyl-5,6-dihydro-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5-one
Uniqueness
6-((2,4-Dichlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine is unique due to its purine base structure, which is not commonly found in other similar compounds. This structural feature allows it to interact with nucleic acids and proteins in a distinct manner, making it valuable for specific biochemical and medicinal applications.
Biological Activity
6-((2,4-Dichlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine is a synthetic compound belonging to the purine derivative class. Its unique structure, characterized by a purine core modified with a 2,4-dichlorobenzylthio group, positions it as a potential candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C16H17Cl2N5S. The compound features a purine ring that is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Weight | 373.30 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
LogP | Not specified |
While specific mechanisms for this compound remain largely uncharacterized, preliminary studies suggest that it may interact with nucleic acids and proteins, potentially inhibiting enzymes involved in DNA replication. This interaction could lead to both antiviral and anticancer effects due to the disruption of cellular processes essential for pathogen survival and proliferation .
Antimicrobial Activity
Initial investigations into the antimicrobial properties of this compound indicate that it may exhibit significant activity against a range of bacterial strains. The presence of the dichlorobenzyl group is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell lysis .
Antiviral Properties
Research suggests that the compound may possess antiviral characteristics by inhibiting viral replication through its action on specific viral enzymes. The structural similarity to other purine derivatives known for their antiviral effects supports this hypothesis .
Anticancer Potential
The anticancer potential of this compound has been explored in various studies. Its ability to inhibit specific kinases associated with tumor growth indicates promise in cancer therapy. For instance, compounds with similar purine structures have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting proliferation .
Case Studies and Research Findings
- In Vitro Studies :
- Structure-Activity Relationship (SAR) :
- Docking Studies :
Properties
CAS No. |
94094-16-3 |
---|---|
Molecular Formula |
C16H17Cl2N5S |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
6-[(2,4-dichlorophenyl)methylsulfanyl]-9-(2-methylpropyl)purin-2-amine |
InChI |
InChI=1S/C16H17Cl2N5S/c1-9(2)6-23-8-20-13-14(23)21-16(19)22-15(13)24-7-10-3-4-11(17)5-12(10)18/h3-5,8-9H,6-7H2,1-2H3,(H2,19,21,22) |
InChI Key |
MLXSKOFAXKBMOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C1N=C(N=C2SCC3=C(C=C(C=C3)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.